molecular formula C10H15NO4 B181574 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid CAS No. 4887-54-1

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid

Cat. No.: B181574
CAS No.: 4887-54-1
M. Wt: 213.23 g/mol
InChI Key: JZPUNXSUQDDCBD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is a heterocyclic building block , which suggests it may interact with various biological targets depending on the specific context.

Mode of Action

It’s known that this compound can react with primary amines and free thiols , suggesting it may form covalent bonds with proteins or other biomolecules containing these functional groups.

Biochemical Pathways

Given its reactivity with amines and thiols , it’s plausible that this compound could influence a variety of biochemical pathways involving proteins or other biomolecules with these functional groups.

Result of Action

Given its reactivity with amines and thiols , it’s plausible that this compound could induce modifications in proteins or other biomolecules, potentially altering their function.

Action Environment

It’s known that this compound is generally considered safe under normal use conditions . It should be stored in a dry, cool place, away from sunlight or high-temperature environments .

Preparation Methods

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid can be synthesized through chemical synthesis involving multi-step reactions. These reactions typically require organic synthesis laboratory conditions and techniques . The specific preparation methods may vary, but they generally involve the use of various reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid is structurally related to several other compounds, including:

    6-[C12-18-alkyl-(branched, unsaturated)-2,5-dioxopyrrolidin-1-yl]hexanoic acid:

    6-[(C10-C13)-alkyl-(branched, unsaturated)-2,5-dioxopyrrolidin-1-yl]hexanoic acid:

The uniqueness of this compound lies in its specific molecular structure, which imparts unique properties such as its ability to act as a transdermal penetration enhancer and its anti-inflammatory and analgesic effects .

Properties

IUPAC Name

6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPUNXSUQDDCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307548
Record name 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-54-1
Record name N-(5-Carboxy-n-pentyl)succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 192705
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC192705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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